2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (–S(=O)2–NH–) []. These compounds are known for their diverse biological activities and have been extensively explored in medicinal chemistry research [, ].
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 348.8 g/mol. This compound features a chloro group, a methoxy group, and a morpholine sulfonyl moiety attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. It is primarily studied in the fields of medicinal chemistry and pharmacology due to its structural characteristics that may influence enzyme interactions and therapeutic efficacy.
The compound is synthesized from readily available starting materials, including 4-methoxy-3-aminophenol and chloroacetyl chloride. The synthesis involves multiple steps to introduce the morpholine sulfonyl group, making it a subject of interest for researchers looking to explore its applications in drug development and enzyme inhibition.
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide belongs to the class of chloroacetamides, which are characterized by the presence of a chloro group attached to an acetamide structure. Its classification as a sulfonamide derivative also highlights its potential use in medicinal applications, particularly in targeting specific biological pathways.
The synthesis of 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the following steps:
In laboratory settings, various solvents such as dimethylformamide or toluene may be used to optimize reaction conditions. The synthesis can be scaled up for industrial production using continuous flow reactors to enhance yield and purity.
The molecular structure of 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can be described as follows:
The compound's structure can be visualized through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its three-dimensional conformation.
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can undergo several chemical reactions:
The mechanism of action for 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide primarily involves its interaction with biological targets such as enzymes and receptors:
Relevant data indicates that the compound maintains stability under standard laboratory conditions but should be handled with care due to its reactive functional groups.
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide has several applications in scientific research:
The compound 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 565194-83-4, MF: C₁₃H₁₇ClN₂O₅S, MW: 348.80) exemplifies strategic pharmacophore engineering in modern drug design [1] [3] [5]. Its structure integrates three critical motifs:
The morpholine ring (1-oxa-4-azacyclohexane) is a privileged heterocycle in medicinal chemistry, present in >100 marketed drugs [2] [4]. Its incorporation addresses key challenges:
| Drug Name | Therapeutic Area | Key Morpholine Role |
|---|---|---|
| Gefitinib | Anticancer (EGFR) | Enhances solubility & target affinity |
| Timolol | Antihypertensive | Improves ocular bioavailability |
| Aprepitant | Antiemetic (NK1) | Augments CNS penetration |
| Levofloxacin | Antibacterial | Optimizes tissue distribution |
Synthetic access to such compounds leverages modular approaches: Chloroacetyl chloride couples with the aniline precursor, while sulfonylation links morpholine to the phenyl ring [1] [3]. This scaffold’s reactivity supports diversification at three sites: chloroacetamide (nucleophilic substitution), sulfonyl group (hydrogen bonding), and morpholine (conformational tuning) [3] [6].
Acetamide (-NHCOCH₂-) units represent evolutionary pillars in bioactive molecule design. Their development parallels medicinal chemistry’s progression:
| Property | Value/Descriptor | Functional Implication |
|---|---|---|
| Molecular Weight | 348.80 g/mol | Optimal for Rule of Five compliance |
| Hydrogen Bond Acceptors | 7 | Enhanced target engagement |
| Rotatable Bonds | 5 | Balanced rigidity/flexibility |
| SMILES | COC1=CC(=CC=C1S(=O)(=O)N2CCOCC2)NC(=O)CCl | Synthetic derivatization sites: Cl, SO₂, CO |
The fusion of acetamide with sulfonyl-morpholine epitomizes contemporary synergy:
| Era | Scaffold Design | Example Drugs/Leads | Advancement Achieved |
|---|---|---|---|
| 1960s-1980s | Simple arylacetamides | Chloracetamide (herbicide) | Reactivity-driven bioactivity |
| 1990s-2000s | α-Substituted acetamides | Gefitinib derivatives | Targeted covalent inhibition |
| 2010s-Present | Hybrid acetamide-heterocycles | 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide | Optimized PK/PD via modular design |
This compound’s design reflects iterative learning: Its chloroacetamide enables targeted covalent modification, while the sulfonyl-morpholine unit directs solubility and specificity—addressing historical limitations of early acetamide drugs [2] [4].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1